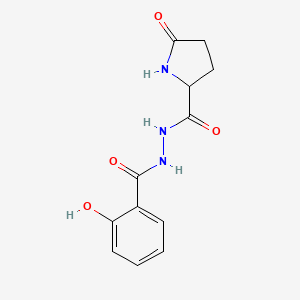
(1Z)-N,N'-Dimethyl(phenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with aniline under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Types of Reactions:
Oxidation: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Wissenschaftliche Forschungsanwendungen
(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the ethanimidamide moiety.
N-Phenylacetamide: Contains the phenyl group and amide functionality but differs in the substitution pattern.
Uniqueness: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a phenyl group with an ethanimidamide moiety sets it apart from other related compounds, offering unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
52066-17-8 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
N,N'-dimethyl-2-phenylethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
XCSUORFQYDEOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=NC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


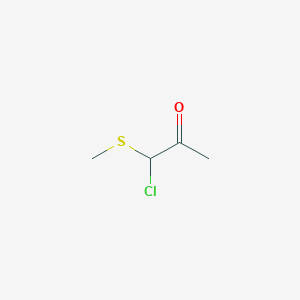
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)

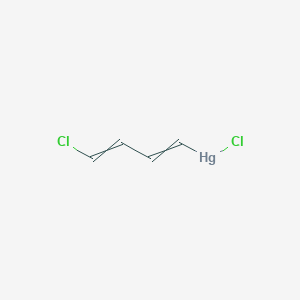

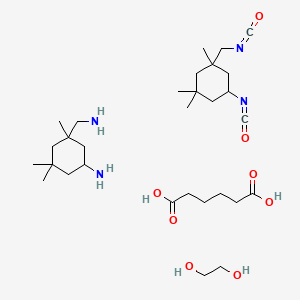
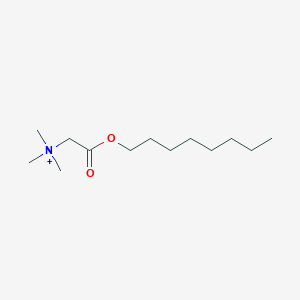
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
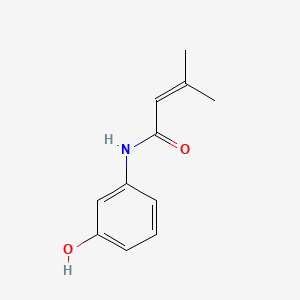
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
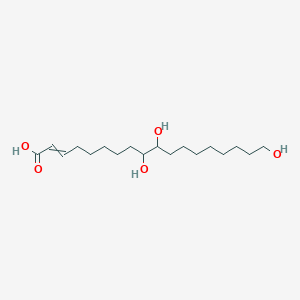
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
